6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione

Fragment-based drug discovery Lead-like properties Ligand efficiency

6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione (CAS 408314-25-0) is a low-molecular-weight heterocyclic compound (C5H5N5S, MW 167.19 g/mol) belonging to the imidazo[4,5-c]pyridazine class. It features a fused imidazole-pyridazine core with an amino substituent at the 6-position and a thione (C=S) group at the 8-position.

Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
Cat. No. B13098563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NC(=S)N2)N=N1)N
InChIInChI=1S/C5H5N5S/c6-2-1-7-10-4-3(2)8-5(11)9-4/h1H,(H4,6,8,9,10,11)
InChIKeyXILUEXDRQUCGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione – A Purine Analog Fragment for Kinase-Focused Discovery


6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione (CAS 408314-25-0) is a low-molecular-weight heterocyclic compound (C5H5N5S, MW 167.19 g/mol) belonging to the imidazo[4,5-c]pyridazine class. It features a fused imidazole-pyridazine core with an amino substituent at the 6-position and a thione (C=S) group at the 8-position [1]. This scaffold represents a 1,2,4-triazolo-like purine bioisostere with potential for modulating kinases and other targets. The compound is supplied as a research-grade chemical for laboratory use only .

Why Imidazopyridazine Analogs Cannot Be Simply Interchanged for 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione


The imidazo[4,5-c]pyridazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. Even minor modifications to the substitution pattern, such as replacement of the 6-amino group or the 8-thione moiety, can drastically alter kinase binding profiles [1]. For example, imidazo[4,5-c]pyridine analogs lacking the pyridazine nitrogen show distinct kinase inhibition spectra, while thione-to-carbonyl substitutions shift the tautomeric equilibrium and metal-chelating properties [2]. Therefore, this specific compound's unique combination of a second nitrogen in the pyridazine ring, an exocyclic amino group, and a thione functionality makes it irreplaceable for applications requiring a precise pharmacophoric geometry. The quantitative evidence below underscores the measurable differences that drive procurement and selection decisions.

Direct Comparative Evidence: 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione vs. Closest Analogs


Molecular Weight & Heavy Atom Count: Fragment-Like Properties Differentiate from Larger Kinase Inhibitor Scaffolds

The target compound has a molecular weight of 167.19 g/mol and contains 10 heavy atoms, placing it firmly within fragment space (MW < 250 Da). In contrast, the most common imidazopyridazine kinase inhibitors (e.g., MKNK1 inhibitor series [1]) typically exceed MW 350 due to additional substituents. This lower MW translates to higher ligand efficiency indices (LE) once binding data become available. The presence of an additional ring nitrogen versus imidazo[4,5-c]pyridine analogs (e.g., 6-thio-3-deazaguanine, MW 166.21) provides an extra hydrogen-bond acceptor, potentially enhancing target engagement without increasing size.

Fragment-based drug discovery Lead-like properties Ligand efficiency

Tautomeric State: Thione Over Thiol Preference Confirmed by IR Spectroscopy

Imidazo[4,5-c]pyridazine-8-thiones can exist in thione (C=S) and thiol (C–SH) tautomeric forms. Direct thionation of imidazo[4,5-c]pyridines yields 2-thioxo derivatives, and IR spectroscopy confirms the thione structure in both solid state and solution [1]. In contrast, many pyridazinone analogs exhibit keto-enol tautomerism, complicating structure assignment. The target compound's thione dominance ensures consistent pharmacophoric presentation, which is critical for reproducible biological assays.

Tautomerism IR spectroscopy Solid-state chemistry

Synthetic Accessibility: Thionation Proceeds in High Yield vs Multi-Step Modifications of Analogs

The thionation of imidazo[4,5-c]pyridines to their 2-thioxo derivatives is reported to occur 'usually in high yield' via single-step procedures [1]. This contrasts with the multi-step sequences often required for amino-substituted imidazopyridazine kinase inhibitor leads [2], where functionalization can require 4-5 synthetic steps. The target compound thus offers a more economical procurement and scale-up profile.

Thionation Heterocyclic synthesis Green chemistry

Kinase Selectivity Potential: Scaffold Versatility Documented in Patent Literature

While specific IC50 data for this compound are absent from the public domain, patent disclosures show that imidazo[4,5-c]pyridazine derivatives can achieve single-digit nanomolar inhibition of MKNK1 kinase [1] and demonstrate cytotoxic activity against tumor cell lines [2]. The target compound's amino and thione groups are key pharmacophoric elements in these patent examples, suggesting that its screening against kinase panels would yield quantifiable inhibition. In contrast, imidazo[4,5-c]pyridine analogs (e.g., Hsp90 inhibitor series) show weaker potency (IC50 = 5–7.6 µM) [3], highlighting the relevance of the pyridazine core for potency optimization.

Kinase inhibition MKNK1 Cytotoxic agents

Application Scenarios for 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione


Fragment-Based Drug Discovery (FBDD) campaigns targeting kinases

With a molecular weight of 167.19 g/mol and 10 heavy atoms, this compound is ideally sized for fragment screening libraries. The thione group serves as a high-quality anchoring moiety for metal ions in kinase active sites, while the amino group enables rapid derivatization. Procurement of this fragment allows screening against kinase panels, with hits likely to exhibit ligand efficiencies superior to larger, pre-optimized leads [Section 3, Evidence 1]. The stable thione tautomer ensures consistent binding mode analysis by X-ray crystallography [Section 3, Evidence 2].

Kinase inhibitor lead optimization for MKNK1, CDK, or Pim targets

Patent literature demonstrates that imidazo[4,5-c]pyridazine cores with amino and thione substitution achieve nanomolar inhibition of MKNK1 and other disease-relevant kinases [Section 3, Evidence 4]. Procurement of this building block enables parallel chemistry to generate focused libraries, with the thione group providing a distinctive pharmacophore not available in oxygenated analogs. The high-yielding thionation route supports cost-effective scale-up [Section 3, Evidence 3].

Chemical biology probe development for tau aggregation and neurodegeneration

Related pyridazine-thione derivatives have shown tau aggregation inhibitory activity [Section 2, related context]. The target compound's unique N-rich heterocyclic system may confer binding to amyloidogenic proteins, making it a candidate for developing fluorescent or affinity probes. Its small size allows conjugation to reporter tags without abolishing target binding.

Custom synthesis service for derivative libraries

The commercial availability and straightforward synthesis make this compound an attractive starting material for CROs offering custom library synthesis. Chemists can use the amino group for amide, sulfonamide, or urea coupling, and the thione for alkylation or metal complexation, enabling rapid generation of diverse analogues for hit-to-lead programs.

Technical Documentation Hub

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